molecular formula C20H27N5O3 B5482513 3-(2-{[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

3-(2-{[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No. B5482513
M. Wt: 385.5 g/mol
InChI Key: ALYFELHFIZNJOG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a 1H-pyrazol-4-yl group, a 1,4-benzoxazine ring, and a carboxamide group . It’s part of a class of compounds that have been studied for their potential therapeutic applications .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of β-ketonitriles with hydrazines . The specific synthesis pathway for this compound isn’t available in the retrieved data, but it’s likely to involve multiple steps, including the formation of the pyrazole ring, the benzoxazine ring, and the attachment of the various functional groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms . The benzoxazine ring is a seven-membered ring containing an oxygen atom . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound, like other organic molecules, can undergo a variety of chemical reactions. The presence of the carboxamide group, for example, could make it susceptible to hydrolysis . The pyrazole ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups like the carboxamide could make it soluble in polar solvents . Its melting and boiling points, as well as other physical properties, would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with this compound aren’t available in the retrieved data. As with any chemical compound, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The compound could be further studied for its potential therapeutic applications, given the interest in similar compounds . This could include in vitro and in vivo studies to assess its biological activity. Additionally, further studies could be conducted to optimize its synthesis and improve its physical and chemical properties .

properties

IUPAC Name

3-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]-2-oxoethyl]-N,N,4-trimethyl-2,3-dihydro-1,4-benzoxazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-12-16(13(2)23-22-12)10-21-19(26)9-15-11-28-18-7-6-14(20(27)24(3)4)8-17(18)25(15)5/h6-8,15H,9-11H2,1-5H3,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYFELHFIZNJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNC(=O)CC2COC3=C(N2C)C=C(C=C3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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